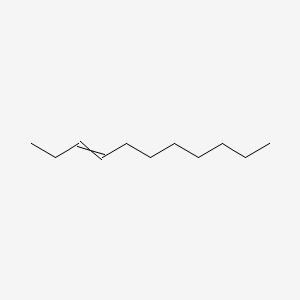
Alkenes, C10-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alkenes, C10-13, are a class of hydrocarbons characterized by the presence of carbon-to-carbon double bonds. These compounds are unsaturated, meaning they have fewer hydrogen atoms than alkanes with the same number of carbon atoms. The general formula for alkenes is CnH2n. This compound, specifically refer to alkenes with carbon chain lengths ranging from 10 to 13 carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydration of Alcohols: Alkenes can be synthesized by dehydrating alcohols in the presence of strong acids like sulfuric or phosphoric acid at high temperatures.
Dehydrohalogenation of Alkyl Halides: Heating alkyl halides with alcoholic potassium hydroxide leads to the elimination of hydrogen halide, forming alkenes.
Reduction of Alkynes: Alkynes can be reduced to alkenes using hydrogen in the presence of palladised charcoal (Lindlar’s catalyst) for cis-alkenes or sodium in liquid ammonia for trans-alkenes.
Industrial Production Methods
Cracking of Petroleum: Alkenes are industrially produced by cracking long-chain hydrocarbons in petroleum.
Catalytic Dehydrogenation: This method involves the removal of hydrogen from alkanes using catalysts like platinum or chromium oxide at high temperatures.
Chemical Reactions Analysis
Types of Reactions
Addition Reactions: Alkenes readily undergo addition reactions due to the presence of the double bond. Common addition reactions include
Oxidation Reactions: Alkenes can be oxidized to form epoxides, diols, or carbonyl compounds.
Polymerization: Alkenes can undergo polymerization to form polymers like polyethylene.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas, nickel or platinum catalyst, high pressure.
Halogenation: Halogens (Cl2, Br2), room temperature.
Hydration: Water, acid catalyst (H2SO4), moderate temperature.
Oxidation: Potassium permanganate, ozone, room temperature.
Major Products Formed
Hydrogenation: Alkanes
Halogenation: Dihalides
Hydration: Alcohols
Oxidation: Epoxides, diols, carbonyl compounds
Scientific Research Applications
Alkenes, C10-13, have a wide range of applications in scientific research and industry:
Chemistry: Used as intermediates in organic synthesis and polymerization reactions.
Biology: Studied for their role in biological processes and as potential bioactive compounds.
Medicine: Investigated for their potential use in drug development and as precursors for pharmaceuticals.
Industry: Utilized in the production of plastics, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alkenes involves the reactivity of the carbon-to-carbon double bond. This double bond can participate in various reactions, such as:
Electrophilic Addition: The double bond acts as a nucleophile, attacking electrophiles to form addition products.
Radical Reactions: Alkenes can undergo radical reactions, where the double bond reacts with radicals to form new products.
Catalytic Reactions: Transition metal catalysts can facilitate the addition or polymerization of alkenes by coordinating with the double bond.
Comparison with Similar Compounds
Alkenes, C10-13, can be compared with other similar compounds:
Alkanes: Saturated hydrocarbons with single bonds (e.g., decane, undecane).
Alkynes: Unsaturated hydrocarbons with triple bonds (e.g., 1-decyne, 1-undecyne).
Aromatic Compounds: Compounds with conjugated pi-electron systems (e.g., benzene).
Similar Compounds
- Decane (C10H22)
- Undecane (C11H24)
- Dodecane (C12H26)
- Tridecane (C13H28)
- 1-Decene (C10H20)
- 1-Undecene (C11H22)
- 1-Dodecene (C12H24)
- 1-Tridecene (C13H26)
Properties
CAS No. |
60669-40-1 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
undec-3-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3 |
InChI Key |
SDTYFWAQLSIEBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















